molecular formula C21H17N3O2 B274129 N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide

N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide

Cat. No. B274129
M. Wt: 343.4 g/mol
InChI Key: DZEVELIIBGSXCE-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide, also known as BPHA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. BPHA is a small molecule that has been synthesized and studied for its biological activities.

Mechanism of Action

The mechanism of action of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is not fully understood. However, studies have suggested that N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may also modulate the expression of certain genes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has also been shown to have anti-microbial activity against several strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has several advantages for lab experiments. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular targets. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, there are also limitations to using N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in lab experiments. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. Additionally, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide. One potential area of research is to investigate the efficacy of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in animal models of cancer and inflammation. Another area of research is to investigate the molecular targets of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide and its mechanism of action. Additionally, it may be worthwhile to investigate the pharmacokinetics and pharmacodynamics of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in vivo to determine its potential therapeutic applications. Finally, it may be beneficial to explore the structure-activity relationship of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide and develop analogs with improved efficacy and bioavailability.
Conclusion
In conclusion, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has been synthesized and studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its small size and ease of synthesis. However, there are also limitations to using N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in lab experiments, such as its limited solubility and potential off-target effects. There are several future directions for research on N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide, including investigating its efficacy in animal models, identifying its molecular targets, and developing analogs with improved efficacy.

Synthesis Methods

N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide can be synthesized through several methods, including the reaction of 4-aminobenzoyl chloride with 2-benzylidenehydrazinecarboxamide in the presence of a base. Another method involves the reaction of 4-aminobenzoyl chloride with benzylidenehydrazinecarboxamide in the presence of a base and a coupling agent. The purity and yield of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has exhibited anti-microbial activity against several strains of bacteria and fungi.

properties

Product Name

N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-benzamido-N-[(E)-benzylideneamino]benzamide

InChI

InChI=1S/C21H17N3O2/c25-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)21(26)24-22-15-16-7-3-1-4-8-16/h1-15H,(H,23,25)(H,24,26)/b22-15+

InChI Key

DZEVELIIBGSXCE-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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